1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
CAS No.: 627526-46-9
Cat. No.: VC11711153
Molecular Formula: C17H21BO3
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627526-46-9 |
|---|---|
| Molecular Formula | C17H21BO3 |
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3 |
| Standard InChI Key | IRUQGZJTKOOZQO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core, where the boron atom is coordinated to two oxygen atoms from a pinacol-derived diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester is further substituted at the 2-position with a 1-methoxy-2-naphthalenyl group, introducing aromaticity and steric bulk. The methoxy group at the 1-position of the naphthalene ring enhances electronic stabilization, while the fused aromatic system contributes to π-π stacking interactions in polymeric applications .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁BO₃ | |
| Molecular Weight | 284.2 g/mol | |
| IUPAC Name | 2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC | |
| InChIKey | IRUQGZJTKOOZQO-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm). The ¹¹B NMR spectrum typically shows a resonance near 30 ppm, characteristic of tetracoordinated boron in dioxaborolanes . Mass spectrometry (MS) under electron ionization conditions fragments the molecule at the B–O bond, yielding peaks corresponding to the naphthalenyl-methoxy moiety (m/z 171) and the pinacol boronate fragment (m/z 113).
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established methodologies for boronic ester formation. A representative procedure involves:
-
Lithiation of 1-methoxy-2-bromonaphthalene: Treatment with n-butyllithium generates a naphthalenyl lithium intermediate.
-
Boration: Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronic ester group.
-
Workup: Aqueous quenching and purification via column chromatography yield the target compound in >85% purity .
Table 2: Synthetic Conditions
| Parameter | Detail | Source |
|---|---|---|
| Starting Materials | 1-Methoxy-2-bromonaphthalene, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Catalyst | None (stoichiometric conditions) | |
| Temperature | -78°C (lithiation), 25°C (boration) | |
| Solvent | Tetrahydrofuran (THF) |
Scalability and Yield
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 90% under optimized conditions . Critical challenges include moisture sensitivity, necessitating inert atmospheres (N₂ or Ar) during handling .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust arylboronic ester partner in Suzuki-Miyaura reactions, enabling C–C bond formation with aryl halides. Its steric profile suppresses homo-coupling, a common side reaction in less hindered boronic acids. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ produces 4-methyl-1-methoxy-2-naphthalenylbenzene in 78% yield.
Polymer Synthesis
Incorporation into conjugated polymers enhances optoelectronic properties. Copolymers with benzothiadiazole exhibit broad absorption spectra (λₐᵦₛ ~450–600 nm) and low bandgaps (~1.8 eV), making them candidates for organic photovoltaics .
Table 3: Optical Properties of Representative Polymer
| Polymer Composition | λₐᵦₛ (nm) | Bandgap (eV) | Application |
|---|---|---|---|
| P(BNT-BT) | 540 | 1.9 | Organic solar cells |
| P(BNT-DTBT) | 580 | 1.7 | Light-emitting diodes |
Future Research Directions
-
Catalyst Development: Designing chiral dioxaborolanes for asymmetric synthesis.
-
Polymer Engineering: Tuning substituents to achieve narrower bandgaps for near-infrared applications.
-
Biological Screening: Expanding kinase inhibition assays to include PI3K and EGFR targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume